3-(3-phenylpropyl)-3H-2-benzofuran-1-one
Description
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(3-phenylpropyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H16O2/c18-17-15-11-5-4-10-14(15)16(19-17)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11,16H,6,9,12H2 |
InChI Key |
MLKHVHULJVWOQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on benzofuranone core (C₈H₆O₂) + 3-phenylpropyl (C₉H₁₁).
Key Observations:
Substituent Effects: The 3-phenylpropyl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or benzylidene groups in ). This property may improve membrane permeability in biological systems but reduce aqueous solubility.
Synthetic Accessibility: Substituted benzofuranones are often synthesized via alkylation or condensation reactions. For example, (Z)-3-benzylideneisobenzofuran-1(3H)-one is prepared using phenylacetylene and phthalic anhydride derivatives . The target compound may be synthesized similarly via nucleophilic substitution or Grignard reactions.
Biological and Industrial Relevance :
- Butylphthalide (3-butyl-3H-2-benzofuran-1-one, ) is a bioactive compound used in cerebrovascular therapeutics, suggesting that the 3-phenylpropyl derivative could be explored for neuroprotective or anti-inflammatory applications.
- Bis-substituted derivatives (e.g., ) are studied for their steric and electronic effects in catalysis or materials science.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-(3-phenylpropyl)-3H-2-benzofuran-1-one, and how can reaction parameters be adjusted to improve yield?
- Methodological Answer : A multi-step synthesis approach is recommended, starting with functionalization of the benzofuran core followed by alkylation with 3-phenylpropyl groups. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at 60–80°C enhance nucleophilic substitution efficiency. Evidence from analogous benzofuran derivatives suggests that electron-withdrawing substituents on the aryl ring may require lower temperatures (40–60°C) to avoid side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >85% purity.
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the benzofuran proton (δ 7.2–7.8 ppm, multiplet), the methylene groups in the 3-phenylpropyl chain (δ 1.6–2.4 ppm, triplet/multiplet), and aromatic protons (δ 7.3–7.5 ppm) .
- IR : A strong carbonyl stretch at ~1740 cm⁻¹ confirms the lactone ring, while C-O-C asymmetric stretching (1240–1270 cm⁻¹) validates the benzofuran framework .
- 13C NMR : The carbonyl carbon appears at ~170 ppm, with quaternary carbons in the benzofuran core at 120–140 ppm .
Q. What crystallographic strategies are effective for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL is standard. Crystallize the compound in a mixture of dichloromethane and hexane. Key parameters:
- Space group determination (e.g., monoclinic P2₁/c).
- Refinement of thermal displacement parameters (ADPs) to resolve disorder in the phenylpropyl chain .
- Deposit CIF data with the Cambridge Crystallographic Data Centre (CCDC) for validation .
Advanced Research Questions
Q. How do electronic effects of the 3-phenylpropyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The phenylpropyl group acts as an electron-donating substituent via conjugation, stabilizing carbocation intermediates in electrophilic reactions. For nucleophilic attacks (e.g., hydrolysis of the lactone ring), DFT calculations can predict activation energies. Experimental validation: Compare reaction rates with analogs lacking the phenylpropyl group .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism in solution vs. solid-state rigidity). Techniques:
- Variable-temperature NMR to detect conformational changes .
- Hirshfeld surface analysis of crystallographic data to identify intermolecular interactions absent in solution .
- Cross-validate using computational methods (e.g., Gaussian09) to simulate spectra from crystallographic coordinates .
Q. What in silico approaches predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or estrogen receptors, leveraging structural analogs (e.g., benzofuroquinazolinones) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related compounds .
- ADMET prediction : SwissADME assesses pharmacokinetic properties (e.g., logP ~3.5 suggests moderate blood-brain barrier penetration) .
Q. How can reaction conditions be optimized for regioselective functionalization of the benzofuran core?
- Methodological Answer :
- Electrophilic aromatic substitution : Use Lewis acids (e.g., AlCl₃) to direct nitration/sulfonation to the 5-position of the benzofuran .
- Photocatalysis : Visible-light-mediated C-H activation for cross-coupling at the 4-position .
- Monitor selectivity via LC-MS and compare with computational electrostatic potential maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
